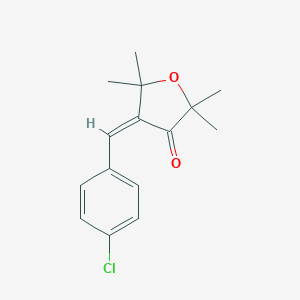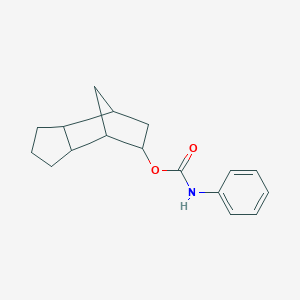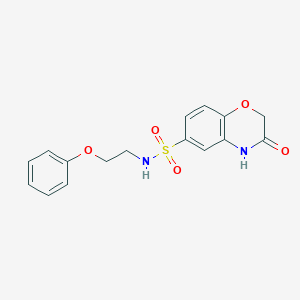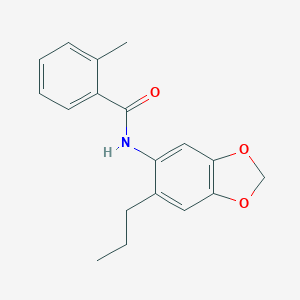![molecular formula C20H16BrNO5S B299590 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a bromine atom, a dibenzofuran moiety, and a dimethoxybenzenesulfonamide group.
Métodos De Preparación
The synthesis of 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as butyl lithium .
Análisis De Reacciones Químicas
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Electrophilic Reactions: The dibenzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include butyl lithium, halogenating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The dibenzofuran moiety allows the compound to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-bromo-N-(dibenzo[b,d]furan-3-yl)-4,5-dimethoxybenzenesulfonamide can be compared with other dibenzofuran derivatives, such as:
- 4-(4-Bromophenyl)dibenzo[b,d]furan
- 2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the dimethoxybenzenesulfonamide group in this compound makes it unique and potentially more versatile in certain applications .
Propiedades
Fórmula molecular |
C20H16BrNO5S |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
2-bromo-N-dibenzofuran-3-yl-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C20H16BrNO5S/c1-25-18-10-15(21)20(11-19(18)26-2)28(23,24)22-12-7-8-14-13-5-3-4-6-16(13)27-17(14)9-12/h3-11,22H,1-2H3 |
Clave InChI |
VYBYXLNKXZETSS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
SMILES canónico |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)

![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![N-{2-[4-(MORPHOLINOSULFONYL)PHENOXY]ETHYL}METHANESULFONAMIDE](/img/structure/B299521.png)
![4-PHENYL-2-[4-(2-PYRIDYL)PIPERAZINO]-1,3-THIAZOLE](/img/structure/B299526.png)
![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether](/img/structure/B299528.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
